

Stability and Storage of Diethyl 2-(2-oxopropyl)malonate: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl 2-(2-oxopropyl)malonate	
Cat. No.:	B1280708	Get Quote

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This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Diethyl 2-(2-oxopropyl)malonate** (CAS No. 23193-18-2). Due to the limited availability of specific stability studies for this compound, this guide also draws upon the established chemical behavior of β -keto esters to predict potential degradation pathways and outline relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **Diethyl 2-(2-oxopropyl)malonate** is presented in Table 1.

Property	Value	Reference
CAS Number	23193-18-2	[1][2][3][4][5][6][7][8]
Molecular Formula	C10H16O5	[5][8]
Molecular Weight	216.23 g/mol	[3]
Appearance	Liquid	[5][8]
Purity	>95%	[5][7][8]



Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of **Diethyl 2-(2-oxopropyl)malonate**. The following conditions are recommended based on general safety data for related compounds.

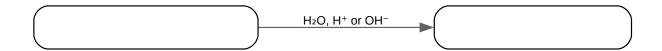
Condition	Recommendation
Temperature	Store in a cool, well-ventilated place.
Container	Keep container tightly closed.
Atmosphere	Store under an inert atmosphere if possible to prevent oxidation.
Incompatible Materials	Avoid contact with strong acids, strong bases, and oxidizing agents.

Potential Degradation Pathways

As a β -keto ester, **Diethyl 2-(2-oxopropyl)malonate** is susceptible to two primary degradation pathways: hydrolysis and subsequent decarboxylation.

Hydrolysis

In the presence of acid or base and water, the ester groups of **Diethyl 2-(2-oxopropyl)malonate** can be hydrolyzed to form the corresponding β -keto acid, 2-(2-oxopropyl)malonic acid.



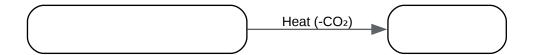
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Caption: Acid or base-catalyzed hydrolysis of **Diethyl 2-(2-oxopropyl)malonate**.

Decarboxylation



The resulting β -keto acid is thermally unstable and can readily undergo decarboxylation, particularly upon heating, to yield pentan-2-one and carbon dioxide.[9]



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Caption: Thermal decarboxylation of 2-(2-oxopropyl)malonic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of **Diethyl 2-(2-oxopropyl)malonate**, based on standard organic chemistry techniques for similar compounds.

Synthesis of Diethyl 2-(2-oxopropyl)malonate

A plausible synthesis route involves the acylation of diethyl malonate.

Materials:

- Diethyl malonate
- · Sodium ethoxide
- Chloroacetone
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate



Procedure:

- Prepare a solution of sodium ethoxide in anhydrous ethanol.
- Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Add chloroacetone dropwise to the reaction mixture and then reflux for 2-3 hours.
- Cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation.

Stability Testing: Hydrolysis Study

This protocol is designed to assess the hydrolytic stability of **Diethyl 2-(2-oxopropyl)malonate** under acidic and basic conditions.

Materials:

- Diethyl 2-(2-oxopropyl)malonate
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

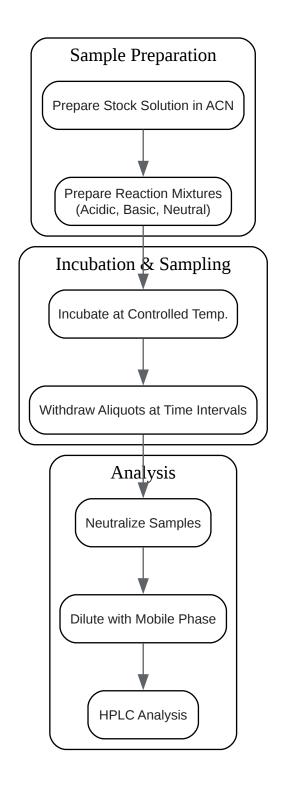


HPLC system with a C18 column and UV detector

Procedure:

- Prepare stock solutions of **Diethyl 2-(2-oxopropyl)malonate** in acetonitrile.
- For the hydrolysis study, prepare reaction mixtures by adding an aliquot of the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, and purified water (for neutral hydrolysis).
- Incubate the reaction mixtures at a controlled temperature (e.g., 40°C).
- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.
- Neutralize the acidic and basic samples accordingly.
- Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method to quantify the amount
 of remaining Diethyl 2-(2-oxopropyl)malonate and detect the formation of any degradation
 products.





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